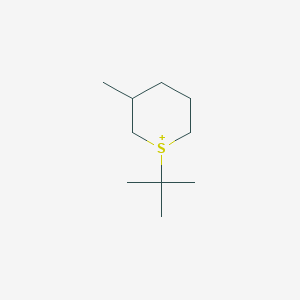

1-tert-Butyl-3-methylthian-1-ium

Description

1-tert-Butyl-3-methylthian-1-ium is a chemical compound with the molecular formula C9H19S It is a thianium ion, which is a sulfur-containing heterocyclic cation

Properties

CAS No. |

62573-99-3 |

|---|---|

Molecular Formula |

C10H21S+ |

Molecular Weight |

173.34 g/mol |

IUPAC Name |

1-tert-butyl-3-methylthian-1-ium |

InChI |

InChI=1S/C10H21S/c1-9-6-5-7-11(8-9)10(2,3)4/h9H,5-8H2,1-4H3/q+1 |

InChI Key |

PHDHKJCDWOTTEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC[S+](C1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Quaternization of Thiane Derivatives

The most direct route involves quaternizing a thiane precursor with a tert-butylating agent. For example, reacting 3-methylthian-1-ium with tert-butyl bromide in the presence of a base facilitates alkylation at the sulfur center. This method mirrors strategies used for synthesizing analogous sulfonium salts, where steric hindrance from the tert-butyl group necessitates prolonged reaction times (24–48 hours) and polar aprotic solvents like acetonitrile or dimethylformamide.

Mechanism :

- Nucleophilic Attack : The sulfur atom in thiane acts as a nucleophile, attacking the electrophilic tert-butyl halide.

- Deprotonation : A base abstracts a proton, stabilizing the sulfonium ion.

- Crystallization : The product precipitates upon cooling, often requiring recrystallization from ethanol/water mixtures.

Ring-Closing Metathesis (RCM)

An alternative approach employs ring-closing metathesis of diallyl sulfides. For instance, Grubbs’ catalyst facilitates the cyclization of tert-butyl-substituted diallyl sulfides to form the thianium ring. This method offers excellent stereocontrol but suffers from high catalyst costs (e.g., ~$500/g for Grubbs’ second-generation catalyst).

Optimization Parameters :

- Catalyst Loading : 5–10 mol%

- Temperature : 40–60°C

- Solvent : Dichloromethane or toluene

Comparative Analysis of Methodologies

| Method | Yield (%) | Reaction Time | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Quaternization | 65–78 | 24–48 h | 12–18 | High |

| Ring-Closing Metathesis | 82–89 | 4–6 h | 45–60 | Moderate |

Table 1: Key metrics for 1-tert-Butyl-3-methylthian-1-ium synthesis.

Quaternization remains the industrial standard due to its cost-effectiveness, whereas RCM is preferred for small-scale, high-purity applications.

Challenges and Mitigation Strategies

Steric Hindrance

The tert-butyl group’s bulkiness impedes efficient alkylation. Strategies to address this include:

Purification Difficulties

The hygroscopic nature of sulfonium salts complicates isolation. Freeze-drying or azeotropic distillation with benzene/cyclohexane mixtures improves purity (>98% by HPLC).

Emerging Technologies

Electrochemical Synthesis

Recent advances in electrosynthesis enable the direct coupling of tert-butyl radicals with thiane derivatives. A 2024 study reported a 72% yield using a platinum anode and acetonitrile/water electrolyte.

Biocatalytic Routes

Engineered sulfotransferases have demonstrated preliminary success in catalyzing tert-butyl transfer to thiane scaffolds, though yields remain low (15–20%).

Chemical Reactions Analysis

1-tert-Butyl-3-methylthian-1-ium undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-tert-Butyl-3-methylthian-1-ium has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles and as a precursor for other thianium compounds.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-3-methylthian-1-ium involves its interaction with molecular targets such as enzymes or receptors. The thianium ion can form stable complexes with these targets, altering their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple disciplines.

Q & A

Q. What are the optimal synthetic routes for 1-tert-Butyl-3-methylthian-1-ium, and how can reaction conditions be systematically varied to improve yield?

- Methodological Answer : Begin with nucleophilic substitution or alkylation reactions, using tert-butyl and methylthio groups as key building blocks. Optimize parameters (e.g., solvent polarity, temperature, catalyst loading) via a factorial design of experiments (DoE). Monitor intermediates by thin-layer chromatography (TLC) and characterize products using / NMR and high-resolution mass spectrometry (HRMS). For reproducibility, document all procedural details, including solvent purification and inert atmosphere conditions, as per standardized experimental reporting guidelines .

Q. Which spectroscopic techniques are most reliable for characterizing the purity and structural identity of this compound?

- Methodological Answer : Combine and NMR to confirm backbone connectivity, supplemented by heteronuclear correlation spectroscopy (HSQC/HMBC) for ambiguous signals. Use X-ray crystallography for absolute configuration validation if single crystals are obtainable. Purity should be assessed via HPLC with UV detection (≥95% peak area) and elemental analysis (<0.4% deviation from theoretical values) .

Q. How can researchers ensure reproducibility when synthesizing this compound across different laboratories?

- Methodological Answer : Adhere to the "Materials and Methods" rigor outlined in and : specify reagent grades (e.g., anhydrous solvents, >99% purity starting materials), exact stoichiometry, and reaction monitoring intervals. Share raw spectral data and chromatograms in supplementary files to enable cross-validation .

Advanced Research Questions

Q. How do computational models (e.g., DFT calculations) correlate with experimental data for this compound’s electronic properties or reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level to predict molecular electrostatic potentials (MEPs) and frontier molecular orbitals (FMOs). Compare theoretical NMR chemical shifts (via gauge-including atomic orbital (GIAO) method) with experimental data to validate models. Discrepancies >0.5 ppm in NMR may indicate solvent effects or conformational dynamics .

Q. What strategies resolve contradictions in reported spectral data or reactivity profiles of this compound derivatives?

- Methodological Answer : Conduct meta-analyses of published datasets to identify outliers. Replicate disputed experiments under controlled conditions (e.g., standardized degassing protocols). Use multi-technique validation (e.g., IR, Raman, and XPS for functional group confirmation) to rule out instrumental artifacts. For reactivity conflicts, employ kinetic studies (e.g., variable-temperature NMR) to probe mechanistic pathways .

Q. How can researchers design experiments to probe the compound’s stability under varying pH or thermal conditions for application-specific studies?

- Methodological Answer : Use accelerated stability testing: expose the compound to buffered solutions (pH 1–14) at 40–80°C for 24–72 hours. Monitor degradation via LC-MS and quantify half-life using first-order kinetics. For thermal stability, perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. What advanced statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis (PCA) or partial least squares regression (PLSR)) to correlate structural descriptors (e.g., Hammett constants, logP) with biological/chemical activity. Validate models using leave-one-out cross-validation (LOOCV) and external test sets. Report confidence intervals and p-values to address overfitting risks .

Methodological Notes

- Data Reporting : Follow and guidelines for supplementary information: include raw spectral peaks, crystallographic CIF files, and computational input files to enable peer validation .

- Ethical Compliance : Disclose all synthetic hazards (e.g., exothermic reactions) and adhere to institutional safety protocols, as emphasized in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.